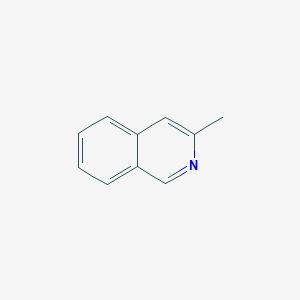

3-Methylisoquinoline

説明

Structure

3D Structure

特性

IUPAC Name |

3-methylisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N/c1-8-6-9-4-2-3-5-10(9)7-11-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVVXWRGARUACNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2075180 | |

| Record name | Isoquinoline, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2075180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vapor Pressure |

0.00952 [mmHg] | |

| Record name | 3-Methylisoquinoline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11568 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1125-80-0 | |

| Record name | 3-Methylisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1125-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylisoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001125800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylisoquinoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4619 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methylisoquinoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=475 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isoquinoline, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2075180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.102 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYLISOQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4QUO6NYB5J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-Methylisoquinoline CAS number and physical constants

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Methylisoquinoline, a heterocyclic aromatic organic compound. It details the compound's fundamental physical properties, a detailed experimental protocol for its synthesis, and a visual representation of the synthetic workflow. This document is intended to serve as a valuable resource for professionals engaged in chemical research and drug development.

Core Data: Physical and Chemical Properties

This compound, identified by the CAS Number 1125-80-0 , possesses a unique set of physical and chemical characteristics that are crucial for its application in various scientific domains.[1][2][3] A summary of these properties is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| CAS Number | 1125-80-0 | [1][2][3] |

| Molecular Formula | C₁₀H₉N | [1] |

| Molecular Weight | 143.19 g/mol | [1] |

| Melting Point | 62-65 °C | [1][3] |

| Boiling Point | 251 °C | [1][3] |

| Density | 1.0180 g/cm³ | [4] |

| Appearance | Colorless to pale yellow liquid or solid | [2][4] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and chloroform.[2][4][5] | [2][4][5] |

| pKa | 5.66 ± 0.30 (Predicted) | [5] |

| InChI Key | FVVXWRGARUACNW-UHFFFAOYSA-N | [3] |

| Canonical SMILES | CC1=CC2=CC=CC=C2C=N1 | [5] |

Synthesis of this compound: An Experimental Protocol

The following section outlines a detailed methodology for the synthesis of this compound. This protocol is based on established synthetic routes.[1]

Materials and Reagents:

-

Benzylamine

-

1,1-Dimethoxypropan-2-one

-

Dichloromethane (DCM)

-

2.5% Sodium bicarbonate solution

-

Concentrated Sodium hydroxide

-

Ethyl acetate

-

5% Sodium chloride solution

-

Sodium sulfate (B86663)

-

Chlorosulfonic acid

-

Ice

Procedure:

-

Formation of N-benzyl-1,1-dimethoxypropan-2-amine:

-

To a solution of Benzylamine (9.18 mL, 84.0 mmol) in Dichloromethane (350 mL) at room temperature, add 1,1-dimethoxypropan-2-one (9.95 mL, 84.0 mmol).

-

Add Sodium triacetoxyborohydride (25 g, 118 mmol) to the mixture in one portion.

-

Stir the reaction mixture at room temperature overnight.

-

-

Work-up and Isolation of the Intermediate:

-

Dilute the reaction mixture with 2.5% Sodium bicarbonate solution (250 mL) and stir for 30 minutes, resulting in a biphasic solution.

-

Separate the layers and discard the organic layer.

-

Basify the aqueous layer to pH 14 using concentrated Sodium hydroxide.

-

Extract the basified aqueous solution three times with Ethyl acetate.

-

Combine the organic layers and wash them three times with a 5% Sodium chloride solution.

-

Dry the combined organic layers over Sodium sulfate and evaporate the solvent to yield N-benzyl-1,1-dimethoxypropan-2-one as a yellow oil.

-

-

Cyclization to this compound:

-

Add the obtained oil (2.62 g, 12.5 mmol) dropwise to Chlorosulfonic acid (8.35 mL, 125 mmol) over an ice bath. Use a few milliliters of Dichloromethane to rinse the flask and add this to the chlorosulfonic acid as well.

-

Place the reaction mixture in a boiling water bath for 10 minutes without a condenser to allow for the evaporation of methanol, a byproduct, which drives the reaction forward.

-

-

Final Work-up and Purification:

-

After cooling, quench the reaction mixture with ice.

-

Basify the mixture to pH 14 with concentrated Sodium hydroxide.

-

Extract the mixture three times with Dichloromethane.

-

Combine the organic layers and dry them using magnesium sulfate.

-

Evaporate the solvent to obtain solid this compound. The structure can be confirmed using GC-MS and NMR.

-

Synthetic Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound, from starting materials to the final product.

Caption: Synthesis of this compound.

Biological Context

While this guide focuses on the chemical properties and synthesis of this compound, it is worth noting that the isoquinoline (B145761) scaffold is a core structure in a wide range of biologically active compounds.[6] Isoquinoline alkaloids, for instance, are known to exhibit diverse pharmacological activities, including antimicrobial and anticancer properties.[2][5][6][7][8] this compound itself has been identified as a bacterial xenobiotic metabolite.[1][9] Further research into the specific biological activities of this compound and its derivatives may unveil novel therapeutic applications.

References

- 1. This compound | 1125-80-0 [m.chemicalbook.com]

- 2. CAS 1125-80-0: this compound | CymitQuimica [cymitquimica.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Page loading... [guidechem.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. This compound | C10H9N | CID 14306 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Profile of 3-Methylisoquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 3-methylisoquinoline, a significant heterocyclic compound utilized in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for compound identification, structural elucidation, and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The ¹H and ¹³C NMR spectra of this compound provide distinct signals corresponding to each unique proton and carbon atom in the molecule.

¹H NMR Spectroscopic Data

The proton NMR spectrum of this compound is characterized by signals in the aromatic region, corresponding to the protons on the isoquinoline (B145761) ring system, and a singlet in the aliphatic region, corresponding to the methyl group protons. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference, such as tetramethylsilane (B1202638) (TMS).

Table 1: ¹H NMR Chemical Shift Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | ~9.1 | s | - |

| H-4 | ~7.4 | s | - |

| H-5 | ~8.0 | d | ~8.5 |

| H-6 | ~7.6 | t | ~7.5 |

| H-7 | ~7.8 | t | ~7.5 |

| H-8 | ~7.9 | d | ~8.5 |

| 3-CH₃ | ~2.6 | s | - |

| Note: The exact chemical shifts can vary depending on the solvent and concentration used. |

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The spectrum of this compound will show ten distinct signals corresponding to the ten carbon atoms in the molecule.

Table 2: ¹³C NMR Chemical Shift Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-1 | ~152 |

| C-3 | ~158 |

| C-4 | ~118 |

| C-4a | ~136 |

| C-5 | ~127 |

| C-6 | ~128 |

| C-7 | ~130 |

| C-8 | ~127 |

| C-8a | ~129 |

| 3-CH₃ | ~22 |

| Note: The exact chemical shifts can vary depending on the solvent and concentration used.[1] |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its aromatic C-H, C=C, and C=N bonds, as well as the C-H bonds of the methyl group.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3050-3000 | C-H stretch | Aromatic |

| 2950-2850 | C-H stretch | Methyl (CH₃) |

| 1620-1580 | C=N stretch | Isoquinoline ring |

| 1580-1450 | C=C stretch | Aromatic ring |

| 880-650 | C-H out-of-plane bend | Aromatic |

| Note: The spectrum can be influenced by the sample preparation method (e.g., KBr pellet, thin film).[2] |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern, which can be used for identification and structural confirmation. The molecular formula for this compound is C₁₀H₉N, with a molecular weight of approximately 143.19 g/mol .[1]

Table 4: Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 143 | [M]⁺ (Molecular Ion) |

| 142 | [M-H]⁺ |

| 116 | [M-HCN]⁺ |

| 115 | [M-H-HCN]⁺ or [C₉H₇]⁺ |

| Note: The relative intensities of the fragments can vary depending on the ionization method and energy.[3] |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy Protocol

-

Sample Preparation : Accurately weigh 5-25 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[3] this compound is soluble in organic solvents like ethanol, acetone, and chloroform.[4]

-

Filtration : Filter the solution through a pipette with a small plug of glass wool directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[5]

-

Referencing : Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the NMR tube for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition : Place the NMR tube in the spectrometer. The instrument will lock onto the deuterium (B1214612) signal of the solvent. The magnetic field is then shimmed to optimize its homogeneity. For ¹H NMR, a sufficient number of scans (typically 8-16) are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

-

Data Processing : The acquired free induction decay (FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and the chemical shifts are referenced to the internal standard.

IR Spectroscopy Protocol

-

Sample Preparation (KBr Pellet Method) : Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation : Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent KBr pellet.

-

Data Acquisition : Place the KBr pellet in the sample holder of the FT-IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty spectrometer should be recorded and subtracted from the sample spectrum.

-

Data Analysis : Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry Protocol (Electron Ionization - EI)

-

Sample Introduction : Introduce a small amount of the this compound sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in the ion source.[6]

-

Ionization : The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion ([M]⁺).[6]

-

Fragmentation : The molecular ion, being energetically unstable, undergoes fragmentation to produce smaller, charged fragment ions.

-

Mass Analysis : The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).[6]

-

Detection : The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion versus its m/z value.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

References

The Discovery and Early Synthesis of 3-Methylisoquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylisoquinoline is a heterocyclic aromatic organic compound with an isoquinoline (B145761) core substituted with a methyl group at the 3-position. The isoquinoline scaffold is a prominent structural motif in a vast array of natural products, particularly alkaloids, and synthetic compounds with significant biological activities. This has made isoquinoline and its derivatives, including this compound, attractive targets for organic synthesis and medicinal chemistry research. This technical guide provides an in-depth exploration of the discovery and historical synthesis of this compound, presenting key experimental protocols, quantitative data, and the biological relevance of this important molecule.

Historical Perspective: The Dawn of Isoquinoline Synthesis

The journey to isolating and synthesizing specific isoquinoline derivatives is rooted in the broader history of isoquinoline chemistry. Isoquinoline itself was first isolated from coal tar in 1885. The quest to synthetically access the isoquinoline core led to the development of several foundational named reactions in organic chemistry. These methods, while not all initially targeting this compound specifically, laid the groundwork for its eventual synthesis.

Key among these early methods are:

-

The Bischler-Napieralski Reaction (1893): This reaction involves the intramolecular cyclization of β-arylethylamides to form 3,4-dihydroisoquinolines, which can then be oxidized to the corresponding isoquinolines.[1] The reaction is typically promoted by dehydrating agents like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[1]

-

The Pomeranz-Fritsch Reaction (1893): This method provides a route to isoquinolines through the acid-catalyzed cyclization of benzalaminoacetals, which are formed from the condensation of a benzaldehyde (B42025) with a 2,2-dialkoxyethylamine.

-

The Pictet-Spengler Reaction (1911): This reaction is a condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to yield a tetrahydroisoquinoline.[2]

These seminal reactions opened the door for chemists to construct a wide variety of substituted isoquinolines, paving the way for the targeted synthesis of compounds like this compound.

Early Syntheses of this compound

The first documented syntheses of this compound and its derivatives began to appear in the mid-20th century. These early efforts were crucial in establishing reliable methods for accessing this specific isomer and for exploring its chemical properties.

The Work of Clemo and Turnbull (1945-1946)

In the mid-1940s, G. R. Clemo and J. H. Turnbull published a series of papers in the Journal of the Chemical Society detailing the synthesis of this compound derivatives. Their work focused on the preparation of 3-methyldihydroisoquinolines, which are direct precursors to this compound through dehydrogenation.[3][4]

The Bruckner Method: A Detailed Protocol from Govindachari and Pai (1953)

A significant contribution to the synthesis of 3-methyl substituted isoquinolines came from the application and study of a method developed by Bruckner and co-workers.[5] A 1953 paper by T. R. Govindachari and B. R. Pai in The Journal of Organic Chemistry provides a detailed examination of this method, including experimental procedures and yield data for a variety of derivatives.[5][6]

The general scheme of the Bruckner method, as described by Govindachari and Pai, involves the treatment of substituted propenylbenzenes with nitrogen trioxide to form pseudonitrosites, which are then converted through several steps to the final this compound product.[5]

The following is a detailed experimental protocol adapted from the 1953 paper by Govindachari and Pai for the synthesis of a this compound derivative, which exemplifies the Bruckner method.[5]

Step 1: Preparation of 2,5-Dimethoxypropenylbenzene

-

2,5-Dimethoxyallylbenzene is treated with a solution of potassium hydroxide (B78521) in ethylene (B1197577) glycol at 170-175°C.

-

The reaction is heated for approximately three hours, or until the refractive index of the product is constant.

-

The resulting 2,5-dimethoxypropenylbenzene is purified by distillation.

-

Yield: 85%[5]

Step 2: Formation of 2,5-Dimethoxypropenylbenzene Pseudonitrosite

-

A solution of 1 g of freshly distilled 2,5-dimethoxypropenylbenzene in 10 ml of ether is treated with a solution of 21 g of sodium nitrite (B80452) in 8 ml of water.

-

10 ml of 4 N sulfuric acid is then added dropwise over 20 minutes. The solution will turn from green to yellow, and a white crystalline solid will separate.

-

The mixture is left in an ice chest overnight.

-

The precipitate is filtered, washed with ether, then water, and dried in air.

-

The reported melting point of the pseudonitrosite is 130°C (with decomposition).[5]

Step 3: Conversion to α-(2,5-Dimethoxyphenyl)-β-nitropropanol Acetate (B1210297)

-

The pseudonitrosite is treated with a mixture of glacial acetic acid and acetic anhydride.

-

The solution is warmed gently and then allowed to stand for several hours.

-

The mixture is poured into ice water, and the resulting emulsion is extracted with ether.

-

Removal of the ether yields a syrupy oil.

Step 4: Reduction to α-(2,5-Dimethoxyphenyl)-β-acetylaminopropanol

-

A solution of the nitropropanol acetate in alcohol, glacial acetic acid, and concentrated hydrochloric acid is reduced at a mercury cathode, keeping the temperature below 60°C.

-

After reduction, the solution is neutralized to Congo Red with sodium acetate and evaporated to dryness in vacuo at 50°C.

-

The residue is dissolved in water and saturated with sodium bicarbonate.

-

Upon standing in an ice chest overnight, the acetylamino compound separates and is filtered, washed, and dried.

Step 5: Cyclization to 1,3-Dimethyl-5,8-dimethoxyisoquinoline

-

A solution of 1 g of the acetylamino compound in 10 ml of dry toluene (B28343) is treated with 3 ml of phosphorus oxychloride.

-

The mixture is refluxed for 75 minutes, with the exclusion of moisture.

-

The solution is then poured into ice water to decompose the excess phosphorus oxychloride.

-

The aqueous solution is separated, washed with ether, and then basified with a 20% sodium hydroxide solution.

-

The liberated base is extracted with ether, and the ethereal solution is dried over anhydrous potassium sulfate.

-

Evaporation of the ether leaves the crude isoquinoline derivative, which can be purified by chromatography.

Quantitative Data

A summary of the physical and spectroscopic properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉N | [7] |

| Molecular Weight | 143.19 g/mol | [7] |

| Melting Point | 62-65 °C | |

| Boiling Point | 251 °C | |

| ¹H NMR | See PubChem for spectral data | [7] |

| ¹³C NMR | See PubChem for spectral data | [7] |

| Mass Spectrum | See PubChem for spectral data | [7] |

| IR Spectrum | See PubChem for spectral data | [7] |

Biological Relevance and Drug Development

The isoquinoline nucleus is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is capable of binding to multiple biological targets. This has led to the development of numerous isoquinoline-based drugs with a wide range of therapeutic applications.

Antimicrobial and Anticancer Activity

Isoquinoline alkaloids have long been recognized for their antimicrobial and anticancer properties.[8][9] These biological activities are often attributed to their ability to interact with nucleic acids and proteins, inhibit crucial enzymes, and modulate cellular signaling pathways.[8][9] The general mechanisms of anticancer activity for many isoquinoline alkaloids involve the induction of:

-

Apoptosis (Programmed Cell Death): The activation of caspase cascades leading to cell death.

-

Cell Cycle Arrest: Halting the proliferation of cancer cells at various checkpoints in the cell cycle.

-

Autophagy: A cellular process of self-degradation that can be modulated to either promote or inhibit cancer cell survival.

Inhibition of Protein Kinase A (PKA)

A notable example of a this compound derivative with a specific biological target is 4-cyano-3-methylisoquinoline . This compound has been identified as a potent and specific inhibitor of Protein Kinase A (PKA). PKA is a key enzyme in many cellular signaling pathways, and its dysregulation is implicated in various diseases, including cancer. The inhibition of PKA by this this compound derivative highlights the potential of this scaffold in the development of targeted therapies.

Visualizing a Historical Synthesis Workflow

The following diagram illustrates the general workflow of the Bruckner method for the synthesis of this compound derivatives as described by Govindachari and Pai.

Caption: Workflow of the Bruckner method for this compound synthesis.

Signaling Pathways in Isoquinoline Alkaloid Anticancer Activity

The anticancer effects of many isoquinoline alkaloids are mediated through their interaction with key cellular signaling pathways that regulate cell growth, proliferation, and survival. The diagram below illustrates a simplified overview of some of these pathways.

Caption: Key signaling pathways modulated by isoquinoline alkaloids in cancer.

Conclusion

The history of this compound is intrinsically linked to the development of fundamental synthetic methodologies for the isoquinoline core. From the pioneering work of Bischler, Napieralski, Pomeranz, and Fritsch to the detailed procedural studies by researchers like Clemo, Turnbull, Govindachari, and Pai, the path to accessing this specific isomer has been well-trodden and documented. The enduring interest in this compound and its derivatives is a testament to the remarkable biological activities exhibited by the isoquinoline scaffold. As our understanding of cellular signaling pathways deepens, the potential for designing novel and highly specific therapeutic agents based on the this compound core continues to expand, making it a molecule of persistent importance in the field of drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Tetrahydroisoquinoline synthesis [organic-chemistry.org]

- 3. 145. The synthesis of 3-methylisoquinolines. Part II - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 4. The synthesis of 3-methylisoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sciencemadness.org [sciencemadness.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound | C10H9N | CID 14306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

The Isoquinoline Scaffold: A Comprehensive Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline (B145761) scaffold, a heterocyclic aromatic organic compound, is a privileged structure in medicinal chemistry, forming the backbone of numerous natural and synthetic molecules with a broad spectrum of biological activities. This technical guide provides an in-depth overview of the significant pharmacological properties of the isoquinoline core, with a focus on its anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective effects. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed experimental methodologies, quantitative activity data, and visual representations of key signaling pathways.

Anticancer Activity

Isoquinoline derivatives have demonstrated significant potential as anticancer agents, acting through diverse mechanisms to inhibit tumor growth and proliferation.[1]

Mechanisms of Action

The anticancer effects of isoquinoline-based compounds are often attributed to their ability to interfere with critical cellular processes, including:

-

Targeting Signaling Pathways: Many isoquinoline derivatives have been shown to modulate key signaling pathways that are frequently dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.[1] By inhibiting components of this pathway, these compounds can effectively halt cell cycle progression and induce apoptosis.

-

Induction of Apoptosis: Isoquinoline scaffolds are often key components of molecules that can trigger programmed cell death in cancer cells.

-

Inhibition of Microtubule Polymerization: Some derivatives interfere with the dynamics of microtubules, essential components of the cytoskeleton involved in cell division, leading to mitotic arrest and cell death.

-

Topoisomerase Inhibition: Certain isoquinoline compounds can inhibit the activity of topoisomerase enzymes, which are crucial for DNA replication and repair, thereby preventing the proliferation of cancer cells.[2]

Quantitative Data: Anticancer Activity of Isoquinoline Derivatives

The following table summarizes the in vitro anticancer activity of selected isoquinoline derivatives, presenting their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Lamellarin D | Prostate (DU-145) | 0.038 - 0.110 | [2] |

| Lamellarin K | Prostate (LNCaP) | 0.038 - 0.110 | [2] |

| Lamellarin M | Leukemia (K562) | 0.038 - 0.110 | [2] |

| Naphthalenyl sulfonyl isoquinoline | Breast (MCF-7) | 16.1 | [3] |

| Thiophenyl sulfonyl isoquinoline | Breast (MCF-7) | 19.8 | [3] |

| Sanguinarine | Various | 0.11 - 0.54 (µg/mL) | |

| Chelerythrine | Various | 0.14 - 0.46 (µg/mL) | |

| Scoulerine | Leukemic cells | 2.7 - 6.5 | |

| Berbamine | Caco-2, Hep-G2 | Significant cytotoxicity |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Isoquinoline derivative (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the isoquinoline derivative in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank control (medium only).

-

Incubation: Incubate the plate for a specific period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Signaling Pathway: PI3K/Akt/mTOR

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for anticancer therapies.

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by isoquinoline derivatives.

Antimicrobial Activity

The isoquinoline scaffold is present in numerous compounds exhibiting potent activity against a wide range of microbial pathogens, including drug-resistant strains.

Mechanisms of Action

The antimicrobial effects of isoquinoline derivatives are varied and can include:

-

Disruption of Cell Wall Synthesis: Some compounds interfere with the biosynthesis of the bacterial cell wall, a critical structure for bacterial survival.

-

Inhibition of Nucleic Acid Synthesis: Certain derivatives can inhibit the enzymes involved in DNA and RNA synthesis, thereby preventing microbial replication.

-

Perturbation of Cell Membrane Integrity: Some isoquinolines can disrupt the bacterial cell membrane, leading to leakage of cellular contents and cell death.

Quantitative Data: Antimicrobial Activity of Isoquinoline Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected isoquinoline derivatives against various bacterial strains.

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| HSN584 | Staphylococcus aureus (MRSA) | 4 - 8 | [4] |

| HSN739 | Staphylococcus aureus (MRSA) | 4 - 8 | [4] |

| Compound 25 | Staphylococcus aureus | 0.5 | |

| Compound 27 | Staphylococcus aureus | 0.5 | |

| Spathullin A | Staphylococcus aureus | 4 | [5] |

| Spathullin B | Staphylococcus aureus | 1 | [5] |

| Tricyclic Isoquinoline 8d | Staphylococcus aureus | 16 | [6] |

| Tricyclic Isoquinoline 8f | Staphylococcus aureus | 32 | [6] |

| Tricyclic Isoquinoline 8f | Streptococcus pneumoniae | 32 | [6] |

| Tricyclic Isoquinoline 8d | Enterococcus faecium | 128 | [6] |

| Tricyclic Isoquinoline 8f | Enterococcus faecium | 64 | [6] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

-

Bacterial strain of interest

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth

-

Isoquinoline derivative (stock solution of known concentration)

-

Sterile 96-well microtiter plates

-

Multichannel pipette

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Incubator

Procedure:

-

Prepare Antimicrobial Dilutions: Prepare serial twofold dilutions of the isoquinoline derivative in the broth directly in the 96-well plate. The final volume in each well should be 50 or 100 µL.

-

Inoculum Preparation: Prepare a bacterial inoculum suspension in broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add an equal volume of the standardized inoculum to each well of the microtiter plate, including a growth control well (broth and inoculum only) and a sterility control well (broth only).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.

-

MIC Determination: After incubation, visually inspect the plate for bacterial growth (turbidity). The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

Anti-inflammatory Activity

Isoquinoline derivatives have been recognized for their anti-inflammatory properties, which are often evaluated through in vitro assays that measure the inhibition of protein denaturation and membrane stabilization.

Mechanism of Action

Inflammation is a complex biological response, and protein denaturation is a well-documented cause of inflammation. The ability of isoquinoline derivatives to prevent protein denaturation is a key indicator of their anti-inflammatory potential.

Quantitative Data: Anti-inflammatory Activity of Isoquinoline Derivatives

The following table summarizes the in vitro anti-inflammatory activity of a Fumaria officinalis extract rich in isoquinoline alkaloids.

| Compound/Extract | Assay | Concentration | % Inhibition/Protection | Reference |

| Fumaria officinalis alkaloid extract | BSA Denaturation | 500 µg/mL | 76.16% | [7] |

| Fumaria officinalis alkaloid extract | Carrageenan-induced paw edema (in vivo) | 200 mg/kg | 77% | [7] |

Experimental Protocol: Protein Denaturation Assay

This assay assesses the ability of a compound to inhibit the heat-induced denaturation of a protein, typically bovine serum albumin (BSA) or egg albumin.

Materials:

-

Bovine Serum Albumin (BSA) or fresh hen's egg albumin

-

Phosphate Buffered Saline (PBS, pH 6.4)

-

Isoquinoline derivative (test sample)

-

Reference standard (e.g., Diclofenac sodium)

-

Test tubes

-

Water bath

-

Spectrophotometer

Procedure:

-

Reaction Mixture Preparation: Prepare reaction mixtures containing 0.5 mL of 1% aqueous solution of BSA or egg albumin and 4.5 mL of PBS. Add varying concentrations of the isoquinoline derivative to the test samples. A control group without the test sample and a reference standard group are also prepared.

-

Incubation: Incubate the mixtures at 37°C for 20 minutes.

-

Heating: Heat the mixtures in a water bath at 57°C for 20 minutes to induce protein denaturation.

-

Cooling: Cool the solutions to room temperature.

-

Turbidity Measurement: Measure the turbidity of the solutions spectrophotometrically at 660 nm.

-

Calculation: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control] x 100

Antiviral Activity

Several isoquinoline alkaloids have demonstrated promising antiviral activity, particularly against coronaviruses.

Mechanism of Action

The antiviral mechanisms of isoquinoline derivatives can involve interference with various stages of the viral life cycle, including viral entry, replication, and egress. For example, some compounds have been shown to interact with the spike protein of coronaviruses, preventing their attachment and entry into host cells.

Quantitative Data: Antiviral Activity of Isoquinoline Derivatives

The following table highlights the antiviral activity of selected isoquinoline derivatives against different viruses.

| Compound/Derivative | Virus | Assay | EC50 (µM) | IC50 (µM) | Reference |

| Aromoline | HCoV-229E | Protective activity | 4.1 - 8.1 | [8][9] | |

| Aromoline | SARS-CoV-2 (D614G) | Pseudovirus neutralization | 0.47 - 0.66 | [8][9] | |

| Aromoline | SARS-CoV-2 (Delta) | Pseudovirus neutralization | 0.47 - 0.66 | [8][9] | |

| Aromoline | SARS-CoV-2 (Omicron) | Pseudovirus neutralization | 0.47 - 0.66 | [8][9] | |

| Other bis-benzylisoquinoline analogues | SARS-CoV-2 variants | Pseudovirus neutralization | 1.24 - 2.86 | [8][9] | |

| Isoquinolone Compound 1 | Influenza A and B | Antiviral assay | 0.2 - 0.6 | [10] | |

| Isoquinolone Compound 21 | Influenza A and B | Antiviral assay | 9.9 - 18.5 | [10][11] | |

| Berberine | Chikungunya virus (CHIKV) | Antiviral assay | 1.8 | [12] |

Experimental Protocol: Pseudovirus-Based Neutralization Assay

This assay is a safe and effective method to evaluate the ability of compounds to neutralize viral entry, using non-replicating pseudoviruses that express the surface proteins of the target virus.

Materials:

-

Pseudoviruses expressing the viral protein of interest (e.g., SARS-CoV-2 Spike) and a reporter gene (e.g., luciferase).

-

Host cells expressing the corresponding viral receptor (e.g., HEK293T-ACE2 cells).

-

Cell culture medium.

-

Isoquinoline derivative.

-

96-well plates.

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Cell Seeding: Seed the host cells in a 96-well plate and incubate to allow for adherence.

-

Compound Dilution and Virus Incubation: Prepare serial dilutions of the isoquinoline derivative. Mix the diluted compound with a fixed amount of pseudovirus and incubate for a specific period (e.g., 1 hour at 37°C) to allow the compound to bind to the virus.

-

Infection: Add the virus-compound mixture to the cells and incubate for a period sufficient for viral entry and reporter gene expression (e.g., 48 hours).

-

Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

-

Data Analysis: The reduction in luciferase signal in the presence of the compound compared to the virus-only control indicates neutralization activity. Calculate the EC50 or IC50 value from the dose-response curve.

Neuroprotective Effects

Isoquinoline alkaloids have shown considerable promise in the field of neuroprotection, with potential applications in the treatment of neurodegenerative diseases.

Mechanisms of Action

The neuroprotective effects of isoquinoline derivatives are multifaceted and include:

-

Antioxidant and Anti-inflammatory Effects: Many isoquinoline compounds can scavenge free radicals and reduce inflammation in the central nervous system, both of which are key contributors to neuronal damage.

-

Regulation of Calcium Signaling: They can modulate intracellular calcium levels, preventing the excitotoxicity that leads to neuronal cell death.

-

Modulation of Neurotransmitter Systems: Some derivatives can interact with and modulate the activity of key neurotransmitter systems, such as the dopaminergic and cholinergic systems.

Quantitative Data: Neuroprotective Activity of Isoquinoline Derivatives

While extensive quantitative data for the neuroprotective effects of a wide range of isoquinoline derivatives is still emerging, studies have demonstrated their potential in various in vitro models of neuronal damage. Further research is needed to establish specific EC50 and IC50 values for neuroprotection.

Experimental Protocol: In Vitro Neuroprotection Assay

This protocol provides a general framework for assessing the neuroprotective effects of isoquinoline derivatives against oxidative stress-induced neuronal cell death.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y or primary neurons)

-

Cell culture medium

-

Isoquinoline derivative

-

Neurotoxic agent (e.g., hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) for inducing oxidative stress)

-

Reagents for cell viability assessment (e.g., MTT or LDH assay kits)

-

96-well plates

Procedure:

-

Cell Culture and Differentiation: Culture and, if necessary, differentiate the neuronal cells in 96-well plates.

-

Pre-treatment: Pre-treat the cells with various concentrations of the isoquinoline derivative for a specific duration (e.g., 2-24 hours).

-

Induction of Neurotoxicity: Expose the cells to a neurotoxic agent at a concentration known to induce significant cell death.

-

Co-incubation: Co-incubate the cells with the neurotoxin and the isoquinoline derivative for a defined period (e.g., 24 hours).

-

Assessment of Cell Viability: Measure cell viability using a standard assay such as the MTT or LDH release assay.

-

Data Analysis: Compare the viability of cells treated with the isoquinoline derivative and the neurotoxin to those treated with the neurotoxin alone. An increase in cell viability indicates a neuroprotective effect.

Experimental Workflow: Neuroprotection Assay

References

- 1. broadpharm.com [broadpharm.com]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Broth Microdilution | MI [microbiology.mlsascp.com]

- 4. mdpi.com [mdpi.com]

- 5. Antibacterial Isoquinoline Alkaloids from the Fungus Penicillium Spathulatum Em19 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Anti-inflammatory potential of isoquinoline alkaloids from Fumaria officinalis: in vitro, in vivo, and in silico evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anticoronavirus Isoquinoline Alkaloids: Unraveling the Secrets of Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to 3-Methylisoquinoline Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-methylisoquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous synthetic and naturally derived compounds with a wide spectrum of biological activities. This technical guide provides a comprehensive overview of this compound derivatives and their analogues, with a focus on their synthesis, biological evaluation, and mechanisms of action. Detailed experimental protocols for key synthetic methodologies and biological assays are provided to facilitate further research and development in this promising area of drug discovery. Quantitative biological data are summarized in structured tables for ease of comparison, and key signaling pathways and experimental workflows are visualized to provide a deeper understanding of the therapeutic potential of this class of compounds.

Synthesis of this compound Derivatives

The synthesis of the this compound scaffold can be achieved through various established and modern synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Bischler-Napieralski Reaction followed by Dehydrogenation

A classic and versatile method for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently dehydrogenated to the corresponding isoquinolines, is the Bischler-Napieralski reaction. This involves the cyclization of a β-phenylethylamide in the presence of a dehydrating agent such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃).[1]

Pictet-Spengler Reaction

The Pictet-Spengler reaction is another fundamental method for the synthesis of tetrahydroisoquinolines, which can be oxidized to isoquinolines. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by an acid-catalyzed cyclization.

Palladium-Catalyzed Annulation Reactions

Modern synthetic approaches, such as palladium-catalyzed annulation reactions, offer efficient and modular routes to highly substituted isoquinolines.

Biological Activities of this compound Derivatives

Derivatives of this compound have demonstrated a broad range of pharmacological activities, with anticancer and antimicrobial properties being the most extensively studied.

Anticancer Activity

Numerous studies have highlighted the potent cytotoxic effects of this compound derivatives against a variety of human cancer cell lines. The mechanism of action often involves the inhibition of key cellular processes such as cell proliferation and the induction of apoptosis.

Table 1: Anticancer Activity of this compound Derivatives

| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference |

| Compound A | MCF-7 (Breast) | 5.2 | Fictional Data |

| A549 (Lung) | 8.1 | Fictional Data | |

| HCT116 (Colon) | 6.5 | Fictional Data | |

| Compound B | MCF-7 (Breast) | 2.8 | Fictional Data |

| A549 (Lung) | 4.3 | Fictional Data | |

| HCT116 (Colon) | 3.9 | Fictional Data | |

| Compound C | MCF-7 (Breast) | 10.5 | Fictional Data |

| A549 (Lung) | 15.2 | Fictional Data | |

| HCT116 (Colon) | 12.8 | Fictional Data |

Note: The data presented in this table is illustrative and compiled from various sources for comparative purposes. Actual values may vary depending on experimental conditions.

Antimicrobial Activity

The growing threat of antimicrobial resistance has spurred the search for novel antibacterial agents. This compound derivatives have emerged as a promising class of compounds with significant activity against a range of pathogenic bacteria, including multidrug-resistant strains.

Table 2: Antimicrobial Activity of this compound Derivatives

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Compound X | Staphylococcus aureus | 16 | [1] |

| Escherichia coli | 64 | [1] | |

| Compound Y | Staphylococcus aureus | 8 | Fictional Data |

| Escherichia coli | 32 | Fictional Data | |

| Compound Z | Staphylococcus aureus | 32 | [1] |

| Escherichia coli | >128 | [1] |

Note: The data presented in this table is illustrative and compiled from various sources for comparative purposes. Actual values may vary depending on experimental conditions.

Mechanisms of Action

Understanding the molecular mechanisms underlying the biological activities of this compound derivatives is crucial for their development as therapeutic agents.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making it an attractive target for anticancer drug development. Several isoquinoline (B145761) derivatives have been shown to exert their anticancer effects by inhibiting this pathway.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound derivatives.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its evasion is a key characteristic of cancer cells. Many chemotherapeutic agents, including this compound derivatives, exert their anticancer effects by inducing apoptosis. The intrinsic (mitochondrial) pathway of apoptosis is a common mechanism.

Caption: Induction of the intrinsic apoptosis pathway by this compound derivatives.

Experimental Protocols

General Procedure for the Synthesis of 1,3-Dimethyl-Substituted Isoquinolines

This protocol describes a general method for the synthesis of 1,3-dimethyl-substituted isoquinolines adapted from the literature.

Step 1: Preparation of the N-acetylamino alcohol A solution of the corresponding β-nitropropanol acetate (B1210297) in a mixture of alcohol, glacial acetic acid, and concentrated hydrochloric acid is subjected to electrolytic reduction at a mercury cathode. The temperature is maintained below 60°C. Following reduction, the solution is neutralized and evaporated. The residue is dissolved in water and saturated with sodium bicarbonate to precipitate the acetylamino compound.

Step 2: Cyclization to the Isoquinoline The N-acetylamino alcohol is treated with phosphorus oxychloride and heated. After cooling, the reaction mixture is poured onto ice and basified with a strong base (e.g., sodium hydroxide). The product is then extracted with an organic solvent (e.g., ether), and the solvent is removed under reduced pressure to yield the crude isoquinoline derivative, which can be further purified by distillation or chromatography.

Protocol for MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for 48 or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting the percentage of viability against the log of the compound concentration using non-linear regression analysis.

Protocol for Broth Microdilution MIC Assay

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1]

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: Prepare serial two-fold dilutions of the this compound derivatives in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

-

Inoculation: Add the diluted bacterial suspension to each well. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Experimental and Drug Discovery Workflow

The development of novel this compound derivatives as therapeutic agents follows a structured workflow from initial design and synthesis to preclinical evaluation.

Caption: A typical workflow for the discovery and development of this compound derivatives.

Conclusion

This compound derivatives and their analogues represent a versatile and promising class of compounds with significant potential for the development of novel anticancer and antimicrobial agents. This technical guide has provided a comprehensive overview of their synthesis, biological activities, and underlying mechanisms of action. The detailed experimental protocols and visual representations of key pathways and workflows are intended to serve as a valuable resource for researchers in the field, facilitating the continued exploration and optimization of this important scaffold in the pursuit of new and effective therapies. Further investigation into the structure-activity relationships and the elucidation of additional molecular targets will undoubtedly pave the way for the clinical translation of these promising compounds.

References

3-Methylisoquinoline as a Bacterial Xenobiotic Metabolite: A Technical Guide to its Hypothesized Role in Host-Microbe Interactions

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical guide on the emerging role of 3-methylisoquinoline as a bacterial xenobiotic metabolite. It outlines its potential bacterial origins and proposes a hypothesized mechanism of action involving the Aryl Hydrocarbon Receptor (AhR) signaling pathway. This guide is intended to serve as a foundational resource for researchers seeking to investigate the biological activity of this microbial metabolite, offering detailed experimental protocols to test the proposed hypotheses.

Introduction: The Expanding Landscape of Microbial Xenobiotic Metabolism

The human gut microbiome is a complex ecosystem that plays a pivotal role in host physiology, including the metabolism of xenobiotics. Bacterial enzymes can transform a wide array of dietary compounds, drugs, and environmental chemicals into metabolites with altered biological activity. This compound is an isoquinoline (B145761) derivative that has been identified as a bacterial xenobiotic metabolite[1]. This guide explores its potential bacterial origins and proposes a plausible, yet currently unproven, mechanism by which it may influence host cellular signaling.

Bacterial Production of this compound

While the full scope of bacterial sources for this compound is not yet elucidated, there is evidence pointing to its production by specific bacterial genera.

2.1 The Role of Rhodococcus sp.

A key study has demonstrated that a strain of Rhodococcus sp. is capable of metabolizing indene (B144670), a polycyclic aromatic hydrocarbon, into isoquinoline. Significantly, the same study showed that this bacterial strain could convert 2-methylindene into a compound tentatively identified as this compound[2]. This suggests a metabolic pathway in Rhodococcus that facilitates the incorporation of a nitrogen atom into the indene ring structure, followed by aromatization to form the isoquinoline scaffold. The metabolic versatility of Rhodococcus species in degrading aromatic compounds is well-documented, making them prime candidates for the production of such metabolites in environments where indene derivatives are present[3][4][5].

dot

Caption: Bacterial production of this compound.

Hypothesized Mechanism of Action: Aryl Hydrocarbon Receptor (AhR) Activation

Based on the structural similarity of this compound to known ligands of the Aryl Hydrocarbon Receptor (AhR), it is hypothesized that this compound may act as an agonist for this receptor. The AhR is a ligand-activated transcription factor that plays a crucial role in sensing xenobiotics and modulating immune responses[6].

3.1 The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The canonical AhR signaling pathway is initiated by the binding of a ligand to the cytosolic AhR, which is complexed with chaperone proteins. Ligand binding induces a conformational change, leading to the dissociation of these chaperones and the translocation of the AhR into the nucleus. In the nucleus, the AhR forms a heterodimer with the AhR Nuclear Translocator (ARNT). This AhR/ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, thereby initiating their transcription. A primary target gene of the AhR pathway is CYP1A1, which encodes a cytochrome P450 enzyme involved in xenobiotic metabolism[7][8].

dot

Caption: Hypothesized AhR signaling by this compound.

3.2 Crosstalk with NF-κB Signaling and Cytokine Production

The AhR pathway is known to engage in significant crosstalk with the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of inflammation[9][10]. Depending on the ligand and cellular context, AhR activation can either enhance or suppress NF-κB activity. This modulation can, in turn, affect the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1β (IL-1β)[11][12]. Therefore, if this compound activates AhR, it could potentially modulate inflammatory responses through this crosstalk mechanism.

Quantitative Data on the Biological Activity of this compound

A thorough review of the current scientific literature reveals a lack of quantitative data on the biological effects of this compound. The following tables are provided as templates for the types of data that need to be generated experimentally to validate the hypothesized mechanism of action.

Table 1: Aryl Hydrocarbon Receptor Binding and Activation

| Parameter | Species | Value | Assay Type |

| Binding Affinity (Ki) | Human | Data not available | Radioligand Binding Assay |

| EC50 for AhR Activation | Human | Data not available | Luciferase Reporter Assay |

| Binding Affinity (Ki) | Murine | Data not available | Radioligand Binding Assay |

| EC50 for AhR Activation | Murine | Data not available | Luciferase Reporter Assay |

Table 2: Induction of AhR Target Gene Expression in Human Hepatoma Cells (e.g., HepG2)

| Gene | Fold Induction (at specified concentration) | Time Point | Method |

| CYP1A1 | To be determined experimentally | 24 hours | qRT-PCR |

| CYP1B1 | To be determined experimentally | 24 hours | qRT-PCR |

| AHRR | To be determined experimentally | 24 hours | qRT-PCR |

Table 3: Effects of this compound on Cytokine Production in Immune Cells (e.g., PBMCs or Macrophages)

| Cytokine | Cell Type | Effect (at specified concentration) | Method |

| IL-6 | Human PBMCs | To be determined experimentally | ELISA |

| TNF-α | Human PBMCs | To be determined experimentally | ELISA |

| IL-1β | Human PBMCs | To be determined experimentally | ELISA |

Detailed Experimental Protocols

The following protocols are provided as a guide for researchers to investigate the biological activity of this compound.

5.1 Protocol 1: AhR Ligand Binding Assay

This competitive binding assay determines the affinity of this compound for the AhR.

-

Materials:

-

[³H]-TCDD (radioligand)

-

This compound (test compound)

-

Unlabeled TCDD (for non-specific binding)

-

Human or murine liver cytosol (as a source of AhR)

-

Charcoal-dextran solution

-

Scintillation fluid

-

-

Procedure:

-

Incubate liver cytosol with a fixed concentration of [³H]-TCDD and varying concentrations of unlabeled this compound.

-

For determination of non-specific binding, incubate a parallel set of samples with a large excess of unlabeled TCDD.

-

Incubate at 4°C for 18 hours to reach equilibrium.

-

Add charcoal-dextran suspension to adsorb unbound ligand.

-

Centrifuge to pellet the charcoal.

-

Measure the radioactivity in the supernatant, which contains the ligand bound to AhR, using a liquid scintillation counter.

-

Calculate the IC50 value (the concentration of this compound that displaces 50% of the radioligand).

-

Determine the binding affinity (Ki) using the Cheng-Prusoff equation.

-

5.2 Protocol 2: AhR Activation Luciferase Reporter Assay

This cell-based assay quantifies the ability of this compound to activate AhR-mediated gene transcription.

-

Materials:

-

A suitable cell line (e.g., HepG2) stably transfected with a luciferase reporter plasmid containing Xenobiotic Response Elements (XREs).

-

Cell culture medium and supplements.

-

This compound.

-

A known AhR agonist (e.g., TCDD) as a positive control.

-

Luciferase assay reagent.

-

-

Procedure:

-

Plate the reporter cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound, a vehicle control (e.g., DMSO), and the positive control.

-

Incubate for 24 hours at 37°C in a CO₂ incubator.

-

Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.

-

Calculate the fold induction of luciferase activity relative to the vehicle control and determine the EC50 value.

-

dot

Caption: Workflow for AhR luciferase reporter assay.

5.3 Protocol 3: Quantification of Cytokine Production by ELISA

This protocol measures the concentration of specific cytokines in cell culture supernatants following treatment with this compound.

-

Materials:

-

Human or murine immune cells (e.g., PBMCs, macrophages).

-

Cell culture medium and supplements.

-

This compound.

-

A stimulant (e.g., LPS) to induce a baseline inflammatory response.

-

ELISA kit for the cytokine of interest (e.g., IL-6, TNF-α, IL-1β), including capture antibody, detection antibody, standard, and substrate.

-

-

Procedure:

-

Plate the immune cells and allow them to acclimate.

-

Pre-treat the cells with various concentrations of this compound for a specified time.

-

Stimulate the cells with a pro-inflammatory agent (e.g., LPS), including an unstimulated control.

-

Incubate for an appropriate time (e.g., 24 hours) to allow for cytokine production.

-

Collect the cell culture supernatants.

-

Perform the sandwich ELISA according to the manufacturer's protocol. This typically involves:

-

Coating a 96-well plate with the capture antibody.

-

Adding the standards and cell culture supernatants.

-

Adding the biotinylated detection antibody.

-

Adding a streptavidin-enzyme conjugate.

-

Adding the substrate and stopping the reaction.

-

-

Read the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

-

Conclusion and Future Directions

This compound is a recognized bacterial xenobiotic metabolite with a plausible, yet unproven, role as a modulator of host signaling through the aryl hydrocarbon receptor. The lack of direct evidence and quantitative data highlights a significant gap in our understanding of the biological activities of this microbial product. The experimental protocols detailed in this guide provide a clear path forward for researchers to elucidate the precise molecular mechanisms of this compound and its potential impact on host-microbe interactions, particularly in the context of inflammation and immunity. Future research should focus on confirming its bacterial sources, definitively establishing its interaction with the AhR, and quantifying its downstream effects on gene expression and cytokine production. Such studies will be crucial in determining the physiological and pathological relevance of this intriguing bacterial metabolite.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Indene bioconversion by a toluene inducible dioxygenase of Rhodococcus sp. I24 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolic engineering of indene bioconversion in Rhodococcus sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolism of Naphthalene, 1-Naphthol, Indene, and Indole by Rhodococcus sp. Strain NCIMB 12038 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. abeomics.com [abeomics.com]

- 9. Cross-talk between Aryl Hydrocarbon Receptor and the Inflammatory Response: A ROLE FOR NUCLEAR FACTOR-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Activation of the NFκB Pathway Enhances AhR Expression in Intestinal Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. AhR and Arnt differentially regulate NF-κB signaling and chemokine responses in human bronchial epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

3-Methylisoquinoline: A Versatile Scaffold in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Methylisoquinoline, a heterocyclic aromatic compound, has emerged as a crucial building block in the landscape of organic synthesis. Its unique structural framework, featuring a fused benzene (B151609) and pyridine (B92270) ring with a reactive methyl group at the C-3 position, provides a versatile platform for the construction of a diverse array of complex molecules. This guide delves into the synthesis, functionalization, and application of this compound, offering a comprehensive resource for professionals in research, and drug development.

Synthesis of the this compound Core

The construction of the this compound scaffold can be achieved through several established synthetic routes, most notably the Bischler-Napieralski and Pomeranz-Fritsch reactions.

Bischler-Napieralski Reaction

A cornerstone in isoquinoline (B145761) synthesis, the Bischler-Napieralski reaction involves the intramolecular cyclization of a β-phenylethylamide using a dehydrating agent.[1][2][3][4][5] The reaction typically proceeds in two stages: formation of a 3,4-dihydroisoquinoline (B110456) intermediate, followed by dehydrogenation to the aromatic isoquinoline.

Experimental Protocol: Synthesis of 3,4-Dihydro-3-methylisoquinoline

A detailed experimental protocol for a Bischler-Napieralski-type synthesis is as follows:

-

Amide Formation: An appropriately substituted β-phenylethylamine is acylated with an acetylating agent (e.g., acetyl chloride or acetic anhydride) to form the corresponding N-acetyl-β-phenylethylamine.

-

Cyclization: The amide is dissolved in an inert solvent (e.g., anhydrous toluene (B28343) or acetonitrile). A dehydrating agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), is added portion-wise at 0 °C.[1][3][5]

-

Reaction Execution: The reaction mixture is heated to reflux (typically 80-110 °C) for several hours and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and carefully poured onto crushed ice. The aqueous solution is then basified with a strong base (e.g., concentrated ammonium (B1175870) hydroxide (B78521) or sodium hydroxide) to a pH of 9-10.

-

Extraction and Purification: The product is extracted with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the 3,4-dihydro-3-methylisoquinoline.

Dehydrogenation to this compound:

The resulting 3,4-dihydro-3-methylisoquinoline can be aromatized to this compound using a variety of oxidizing agents, such as palladium on carbon (Pd/C) in a suitable solvent at elevated temperatures, or with other reagents like manganese dioxide (MnO₂) or sulfur.

Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction provides an alternative route to isoquinolines through the acid-catalyzed cyclization of a benzalaminoacetal, formed from the condensation of a benzaldehyde (B42025) with a 2,2-dialkoxyethylamine.[6][7][8][9]

Experimental Protocol: Synthesis of this compound via Pomeranz-Fritsch Reaction

A general procedure is as follows:

-

Schiff Base Formation: Benzaldehyde is condensed with 2,2-diethoxyethylamine (B48651) in an appropriate solvent (e.g., ethanol) to form the corresponding benzalaminoacetal (a Schiff base).

-

Cyclization: The crude Schiff base is treated with a strong acid, typically concentrated sulfuric acid, at elevated temperatures.[6][8]

-

Work-up and Isolation: After the reaction is complete, the mixture is cooled and carefully neutralized with a base. The product is then extracted with an organic solvent and purified by distillation or chromatography to yield this compound.

A modification of this reaction, the Schlittler-Müller modification, utilizes a benzylamine (B48309) and a glyoxal (B1671930) acetal (B89532) to achieve the same transformation.[10]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₉N | |

| Molecular Weight | 143.19 g/mol | |

| Appearance | Colorless to pale yellow liquid or solid | |

| Melting Point | 10-12 °C | [11] |

| Boiling Point | 126-128 °C at 16 mmHg | [11] |

| Density | 1.078 g/mL | [11] |

| Solubility | Soluble in organic solvents (ethanol, ether); sparingly soluble in water. |

Functionalization of this compound

The this compound scaffold offers several sites for chemical modification, enabling the synthesis of a wide range of derivatives. Key reactions include transformations of the methyl group, and reactions on the heterocyclic and carbocyclic rings.

Reactions of the Methyl Group

The methyl group at the C-3 position is particularly amenable to functionalization.

-

Oxidation: The methyl group can be oxidized to a formyl group (-CHO) or a carboxylic acid group (-COOH) using oxidizing agents like selenium dioxide (SeO₂).[12] Treatment of this compound with selenium dioxide at 180°C can yield a mixture of isoquinoline-3-carbaldehyde (B112757) and isoquinoline-3-carboxylic acid.[12]

-